Pinometostat, also known as EPZ-5676, is a first-in-class small molecule inhibitor targeting the enzyme DOT1L (Disruptor of Telomeric Silencing 1-Like). This compound has been primarily investigated for its therapeutic potential in treating acute leukemia, particularly in cases associated with mixed lineage leukemia rearrangement (MLL-r). Pinometostat functions by inhibiting the methyltransferase activity of DOT1L, which is crucial for the methylation of histone H3 at lysine 79 (H3K79), a modification often implicated in oncogenic processes.
Pinometostat was developed by Epizyme and is classified under the category of epigenetic therapies. Its primary application is in oncology, specifically for hematological malignancies. The compound has undergone various phases of clinical trials, demonstrating efficacy in reducing tumor burden in patients with MLL-r acute leukemia .
The synthesis of pinometostat involves several key steps aimed at enhancing its metabolic stability and potency. The synthetic route begins with commercially available precursors, leading to the formation of complex intermediates through various chemical reactions such as:
Pinometostat's molecular structure can be represented as follows:
Pinometostat undergoes specific chemical reactions that facilitate its action as a DOT1L inhibitor:
Pinometostat exerts its therapeutic effects primarily through the inhibition of DOT1L. The mechanism involves:
Pinometostat exhibits several notable physical and chemical properties:
Pinometostat has significant implications in cancer research and treatment:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: